2-(4-Oxoazetidin-2-yl)acetic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-oxoazetidin-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-1-3(6-4)2-5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYZSIGLKDYGAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC1=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77960-43-1 | |
| Record name | 2-(4-oxoazetidin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Conceptualization of the 2 Azetidinone β Lactam Core in Chemical Research
The 2-azetidinone, commonly known as the β-lactam ring, is a four-membered cyclic amide. chemijournal.comimpactfactor.org Its structure consists of three carbon atoms and a nitrogen atom, with a carbonyl group at the second position. globalresearchonline.net This seemingly simple heterocycle is the cornerstone of a major class of antibiotics and a versatile building block in organic synthesis. researchgate.net The inherent ring strain of the four-membered system makes the amide bond particularly susceptible to cleavage, a chemical property that is central to the biological activity of many β-lactam-containing compounds. nih.gov
Key structural features that influence the reactivity and biological function of the 2-azetidinone core include:
The 4-membered cyclic amide: This is essential for the characteristic acylation of target proteins. nih.gov
Ring Strain: The degree of strain, often influenced by fused ring systems, impacts the molecule's susceptibility to hydrolysis. nih.gov
Substituents: The nature and stereochemistry of substituents on the β-lactam ring are critical for target recognition and can modulate the compound's biological activity and spectrum. nih.gov
The β-lactam ring's ability to act as a hapten, covalently modifying host proteins, is also a key aspect of its chemical and biological profile. nih.gov
Historical Trajectory and Evolution of 2 Azetidinone Research Paradigms
The history of 2-azetidinone chemistry is inextricably linked with the dawn of the antibiotic era. Although the first synthetic β-lactam was prepared by Hermann Staudinger in 1907, the profound importance of this class of compounds was not realized until the discovery of penicillin by Alexander Fleming in 1929. chemijournal.com The investigation into the chemistry of 2-azetidinones began in earnest around 1947. globalresearchonline.net
Early research was dominated by the development of synthetic methodologies to construct the strained four-membered ring and to understand the structure-activity relationships of penicillin and its derivatives. researchgate.net The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a fundamental and widely used method for creating the 2-azetidinone core. researchgate.netmdpi.com
Over the decades, research has evolved from focusing solely on antibacterial agents to exploring a much broader range of biological activities. This has led to the discovery of diverse β-lactam-containing molecules, including cephalosporins, carbapenems, and monobactams, each with unique properties and applications. researchgate.net More recently, the focus has shifted towards developing stereoselective synthetic methods to control the precise three-dimensional arrangement of atoms, which is crucial for biological activity. researchgate.net
Research Significance of the 2 4 Oxoazetidin 2 Yl Acetic Acid Scaffold in the Exploration of Bioactive Molecules
Direct Synthesis Pathways to the this compound Framework
Direct synthesis of the this compound framework can be challenging. However, methods to construct the core azetidinone ring with the necessary acetic acid side chain are well-established. One common approach involves the cyclization of β-amino acids. For instance, the cyclization of a suitably substituted β-aminoglutaric acid derivative can yield the desired framework.
Another direct approach involves the reaction of imines with dicarboxylic acid derivatives. For example, the reaction of an imine with the monomethyl ester chloride of succinic acid in refluxing toluene (B28343) can produce 3,4-trans-disubstituted β-lactams. preprints.org The resulting carboxyl group on the C-3 side chain can then be further manipulated to achieve the final this compound structure.
Cycloaddition-Based Strategies in 2-Azetidinone Ring Formation
Cycloaddition reactions are among the most powerful and widely used methods for the synthesis of the 2-azetidinone ring. mdpi.comacs.org These reactions involve the combination of two or more unsaturated molecules to form a cyclic product.
The [2+2] cycloaddition between a ketene (B1206846) and an imine, often referred to as the Staudinger synthesis, is a cornerstone of β-lactam chemistry. mdpi.comnih.gov This reaction is highly versatile, allowing for the synthesis of a wide variety of substituted 2-azetidinones. mdpi.com
Mechanism: The reaction is generally accepted to proceed through a two-step mechanism. preprints.orgmdpi.com The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. mdpi.comnih.gov This intermediate then undergoes a conrotatory ring closure to form the four-membered β-lactam ring. preprints.org
Applications: Ketenes are typically generated in situ from acyl chlorides by treatment with a tertiary amine. mdpi.com For instance, chloroacetyl chloride can be reacted with an imine in the presence of triethylamine (B128534) to form a 3-chloro-2-azetidinone. mdpi.com The resulting 3-chloro substituent can then be further functionalized. This method has been used to synthesize a variety of β-lactam derivatives, including those with spirocyclic structures. nih.gov
Besides the classic ketene-imine cycloaddition, other variants have been developed to access the azetidinone core. The reaction of diketene, which serves as an acetylketene equivalent, with imines can produce 3-acetyl-2-azetidinones. koreascience.kr This reaction can proceed with high stereoselectivity. koreascience.kr
Another important method is the ester enolate-imine condensation. This reaction involves the formation of a metal enolate from an ester, which then reacts with an imine to form the β-lactam ring. This method offers an alternative to the use of ketenes and can provide good control over the stereochemical outcome.
Reformatsky Reaction in the Elaboration of the this compound Side Chain
The Reformatsky reaction is a useful tool for forming carbon-carbon bonds and can be adapted for the synthesis of β-lactams. This reaction typically involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal. An aza-Reformatsky reaction, where an imine is used instead of a carbonyl compound, can be employed to synthesize β-lactams. beilstein-journals.org
For the elaboration of the this compound side chain, an α-bromo ester can be reacted with a suitable imine in the presence of zinc to form a β-lactam with an ester group at the C-3 position. researchgate.net Subsequent hydrolysis of the ester yields the desired acetic acid side chain. The use of chiral auxiliaries or catalysts can lead to a diastereoselective or enantioselective Reformatsky reaction, providing access to specific stereoisomers. beilstein-journals.org
Multi-step Synthetic Sequences Incorporating Protection and Deprotection Strategies
The synthesis of complex molecules like this compound often requires a multi-step approach where functional groups are protected to prevent unwanted side reactions. ddugu.ac.in
A common strategy involves the use of a protecting group on the nitrogen of the β-lactam ring. nih.gov The p-methoxyphenyl (PMP) group is one such protecting group that can be introduced during the cycloaddition reaction. nih.gov This group is stable to many reaction conditions but can be selectively removed later in the synthesis. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used to oxidatively cleave the PMP group, yielding the N-unsubstituted β-lactam. nih.govnih.gov
Similarly, the carboxyl group of the acetic acid side chain may need to be protected, often as an ester (e.g., methyl, ethyl, or benzyl (B1604629) ester), during certain reaction steps. researchgate.net This protecting group can then be removed by hydrolysis (acidic or basic) or hydrogenolysis to reveal the final carboxylic acid. ddugu.ac.inresearchgate.net
The choice of protecting groups is crucial and depends on the specific reaction conditions of the subsequent steps. The protecting group must be stable under those conditions and be removable without affecting other parts of the molecule. ddugu.ac.in
Stereoselective Approaches for the Synthesis of this compound Stereoisomers
The biological activity of β-lactam compounds is highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.
Stereoselectivity in the Staudinger reaction can be achieved by using chiral imines or chiral ketene precursors. koreascience.kr For example, imines derived from chiral amines or aldehydes can induce asymmetry in the cycloaddition, leading to the preferential formation of one diastereomer. researchgate.net Similarly, the use of a chiral auxiliary on the ketene can also control the stereochemical outcome. mdpi.com
For instance, the reaction of an imine with a ketene derived from a chiral acyl chloride can lead to the formation of optically active β-lactams. mdpi.com The stereochemistry of the final product is often influenced by the reaction temperature and the nature of the base used. preprints.org
Another approach is the use of chiral catalysts in cycloaddition reactions. Lewis acids can catalyze the ketene-imine cycloaddition and, when a chiral Lewis acid is used, can induce enantioselectivity.
The following table provides examples of stereoselective synthesis of azetidinone derivatives:
| Reactants | Catalyst/Auxiliary | Product | Stereoselectivity | Reference |
| Chiral imine + Acetoxyketene | None | 4-styryl-β-lactam | Moderate | researchgate.net |
| Imine + Ketene from (+)-car-3-ene | None | trans-Azetidinone | High | mdpi.com |
| N-(chrysen-6-yl)imines + Ketenes | Microwave | trans-Azetidinones | High | mdpi.com |
| Iminopyruvates + Aryl alkynes | Lewis Acid | 2-Azetines | Not specified | nih.gov |
| Chiral α,β-epoxyaldehydes derived imines + Ketenes | None | Chiral β-lactams | Not specified | researchgate.net |
Table 1: Examples of Stereoselective Azetidinone Synthesis
Chemical Modifications of the Carboxylic Acid Functionality
The carboxylic acid group of this compound is a primary site for chemical modification to alter the molecule's physicochemical properties and biological activity. Standard transformations include esterification and amidation. For instance, the synthesis of diclofenac (B195802) ethyl ester involves the conversion of the corresponding carboxylic acid using thionyl chloride and ethanol. ijcsrr.org Similarly, the carboxylic acid moiety can be activated, for example with N,N'-carbonyldiimidazole, to facilitate reaction with other nucleophiles, such as magnesium salts of malonates, to create more complex structures. acs.org
A more advanced strategy involves the replacement of the carboxylic acid with a bioisostere, a functional group with similar spatial and electronic properties that can modulate activity, selectivity, and pharmacokinetic profiles. mdpi.com This approach aims to retain the crucial interactions of the carboxylate, such as hydrogen bonding, while potentially improving metabolic stability and membrane permeability. mdpi.comnih.gov Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. nih.govnih.gov Tetrazoles, for example, have a pKa similar to carboxylic acids but offer increased lipophilicity. nih.gov Sulfonamides, while weaker acids, can enhance metabolic stability and membrane permeability. nih.gov The choice of bioisostere is highly context-dependent, and screening a panel of options is often necessary to identify the optimal replacement for a given biological target. nih.gov
Table 1: Common Bioisosteric Replacements for Carboxylic Acids
| Bioisostere | Typical pKa | Key Properties |
| Carboxylic Acid | ~4-5 | Forms hydrogen bonds, can have metabolic liabilities. nih.gov |
| Tetrazole | ~4.5-4.9 | Similar acidity to carboxylic acids, more lipophilic. nih.gov |
| Sulfonamide | ~9-10 | Weaker acid, can improve metabolic stability and permeability. nih.gov |
| Hydroxamic Acid | ~8-9 | Acts as a strong metal chelator, moderately acidic. niscpr.res.in |
Ring Substituent Effects on Azetidinone Reactivity and Biological Profile
Substituents on the azetidinone ring itself have a profound impact on the molecule's reactivity and biological activity. The Staudinger [2+2] cycloaddition of a ketene and an imine is a cornerstone of β-lactam synthesis, allowing for the introduction of a wide variety of substituents at the N-1, C-3, and C-4 positions. globalresearchonline.nettandfonline.com
The nature of these substituents dictates the compound's biological profile. For example, studies on a series of 1-substituted-3,3-diaryl-4-phenyl-2-azetidinones showed that a 4-chlorophenyl group on the ring nitrogen (N-1) resulted in the most active compound against both bacteria and fungi. semanticscholar.org Another study found that substitutions at the para position of an aromatic ring on the azetidinone scaffold, particularly with bromo, chloro, and fluoro groups, were favorable for enhancing antibacterial and antifungal activity. iipseries.org Specifically, electron-withdrawing groups on an aromatic ring attached to the azetidinone can increase the antimicrobial effect. iipseries.org
Design and Synthesis of Hybrid Molecular Architectures Containing the Azetidinone Moiety
A prevalent strategy in modern drug design is the creation of hybrid molecules, where the 2-azetidinone scaffold is combined with other pharmacologically active moieties to achieve synergistic or novel biological effects. mdpi.com
Conjugation with Sulfonamide Scaffolds
The sulfonamide group is a well-known pharmacophore, and its conjugation with the azetidinone ring has yielded compounds with significant biological potential. New series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides have been synthesized by reacting Schiff bases of sulfonamides with chloroacetyl chloride. nih.govimpactfactor.org These hybrid molecules have been evaluated for their antibacterial and antioxidant properties. nih.gov Research indicates that azetidinone derivatives based on a sulfadiazine (B1682646) skeleton are generally more active than those derived from sulfisoxazole (B1682709). nih.gov
Table 2: Synthesis of Azetidinone-Sulfonamide Hybrids
| Starting Sulfonamide | Reaction Steps | Resulting Hybrid Structure | Biological Activity Noted | Reference |
| Sulfadiazine | 1. Hydrazide formation 2. Schiff base synthesis 3. Cycloaddition with chloroacetyl chloride | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfadiazine | Antibacterial, Antioxidant | nih.gov |
| Sulfisoxazole | 1. Hydrazide formation 2. Schiff base synthesis 3. Cycloaddition with chloroacetyl chloride | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfisoxazole | Antibacterial, Antioxidant | nih.gov |
| Sulfamethoxazole | 1. Schiff base synthesis 2. Cycloaddition with chloroacetyl chloride | 4-(Substituted)-N-(3-chloro-2-(substituted aryl)-4-oxoazetidin-1-yl)benzenesulfonamide | Antimicrobial | impactfactor.org |
Fusion with Diverse Heterocyclic Systems (e.g., Pyrazolones, Oxadiazoles)
The azetidinone nucleus has been successfully fused or tethered to a wide array of other heterocyclic systems, including pyrazolones, oxadiazoles, thiadiazoles, and pyrimidines, to generate novel chemical entities. ijcsrr.orgmdpi.comniscpr.res.inmdpi.com The typical synthetic route involves a [2+2] cycloaddition between a ketene (often generated in situ from an acyl chloride like chloroacetyl chloride) and a Schiff base derived from a heterocyclic amine. niscpr.res.inmdpi.comrdd.edu.iq
Pyrazolones: Azetidinone derivatives have been linked to pyrazolone (B3327878) moieties, which are known to possess considerable biological activities. The synthesis involves preparing a Schiff base from a pyrazolone derivative and then reacting it with chloroacetyl chloride to form the azetidinone ring. niscpr.res.in
Oxadiazoles/Thiadiazoles: Numerous studies have reported the synthesis of azetidinones bearing 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings. mdpi.comrdd.edu.iqresearchgate.netnih.gov For example, Schiff's bases prepared from 2-amino-1,3,4-oxadiazole/thiadiazole conjugates can be cyclized with chloroacetyl chloride to yield the corresponding azetidinone derivatives. mdpi.com These compounds have been investigated for a range of activities, including anticancer, antimicrobial, and antitubercular properties. mdpi.comnih.gov
Development of Peptidomimetic Analogues
The structural rigidity and defined stereochemistry of the β-lactam ring make it an excellent scaffold for developing peptidomimetics, compounds that mimic the structure and function of peptides. acs.org The this compound framework is particularly suited for this purpose.
A key example is the coupling of 2-azetidinone acetic acid derivatives with the 6-aminopenicillanic acid (6-APA) nucleus, which is the core of penicillin antibiotics. nih.gov This strategy involves a standard amide coupling between the carboxylic acid of the azetidinone side chain and the free amine of 6-APA. nih.gov This creates novel penicillin-type analogues where the traditional acyl side chain is replaced by a functionalized monocyclic β-lactam, effectively creating a molecule with two β-lactam rings connected by a linker. nih.gov
Linker Chemistry and Scaffold Diversity in Azetidinone Analogue Generation
A straightforward approach involves using the inherent acetic acid side chain to form an amide bond, as seen in the synthesis of peptidomimetic analogues with 6-APA. nih.gov An acetamido linker has also been employed to attach various cyclic systems to the azetidinone scaffold. mdpi.com
More complex strategies utilize multi-step synthetic sequences to install versatile linkers. For instance, solid-phase synthesis coupled with olefin cross-metathesis has been used to generate libraries of β-lactam derivatives. nih.gov In this approach, a linker attached to a solid support can be functionalized and elaborated before the azetidinone ring is formed, or the azetidinone itself can be modified post-synthesis. This allows for the introduction of a high degree of molecular diversity around the core scaffold. nih.gov The choice of linker can also enable different release strategies from the solid support, further diversifying the final products. nih.gov The goal is to maximize structural variation to explore a wider chemical space and increase the probability of discovering compounds with desired biological activities. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Oxoazetidin 2 Yl Acetic Acid Derivatives
Elucidation of Key Structural Determinants for Observed Biological Activities
The biological activity of 2-(4-oxoazetidin-2-yl)acetic acid derivatives is significantly influenced by the nature and position of various substituents on the azetidinone ring. Key structural features have been identified as crucial for conferring specific biological activities, ranging from antimicrobial to anticancer effects.
A fundamental determinant of activity is the substitution pattern on the core β-lactam structure. For instance, the presence of a phenyl group at the C-4 position of the azetidinone ring is known to facilitate hydrophobic interactions within the active sites of enzymes like β-lactamases, thereby enhancing inhibitory potential. nih.gov Similarly, the substituent at the N-1 position plays a pivotal role; an aromatic ring at this position has a marked effect on the molecule's biological profile. nih.gov
In the context of antitubercular activity, specific electron-donating groups on the β-lactam ring, such as 4-methoxy or 4-dimethylamino phenyl groups, have been found to be advantageous. thieme-connect.com A noteworthy observation is the enhanced antitubercular activity upon replacing a chlorine atom with a methoxy (B1213986) group, highlighting the significance of this particular functional group. thieme-connect.com Conversely, for antimicrobial activity against certain strains, the presence of electron-withdrawing groups on a benzylidene moiety attached to the ring system has been shown to be beneficial. ptfarm.plijsr.net
Furthermore, the strategic placement of functional groups capable of specific interactions with biological targets is a key design element. For example, incorporating a carboxylic acid function on the C-4 side chain of the azetidinone is a rational approach to target the metal ion-dependent adhesion site (MIDAS) of integrins, which are cell adhesion receptors. unimi.it This highlights how the core scaffold can be adapted to interact with a variety of biological molecules. The 2-azetidinone ring itself is a versatile scaffold, with derivatives showing a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ptfarm.pl
The following table summarizes the influence of key structural features on the biological activity of this compound derivatives:
| Structural Feature | Position | Associated Biological Activity |
| Phenyl group | C-4 | Enhanced hydrophobic interactions (e.g., with β-lactamases) nih.gov |
| Aromatic ring | N-1 | Significant influence on overall biological activity nih.gov |
| Electron-withdrawing groups | Benzylidene portion | Improved antimicrobial activity ptfarm.pl |
| Methoxy or Dimethylamino phenyl | Substituent on β-lactam ring | Antitubercular activity thieme-connect.com |
| Carboxylic acid | C-4 side chain | Integrin antagonism unimi.it |
Influence of Stereochemical Configuration on Biological Efficacy and Selectivity
The three-dimensional arrangement of atoms, or stereochemistry, of this compound derivatives is a critical factor that dictates their biological efficacy and selectivity. The relative orientation of substituents on the azetidinone ring can profoundly affect how these molecules fit into and interact with their biological targets.
The stereochemistry at the C-3 and C-4 positions of the β-lactam ring is particularly important. The coupling constant (J value) between the protons at these positions, as determined by 1H-NMR spectroscopy, is used to assign the cis or trans configuration. Generally, a larger coupling constant (J3,4 cis = 3.0–5.6 Hz) indicates a cis relationship, while a smaller one (J3,4 trans = 0–2.7 Hz) suggests a trans arrangement. mdpi.com
In many synthetic routes, such as the Staudinger reaction, it is possible to control the stereochemical outcome. For example, certain reaction conditions can lead to the exclusive formation of trans isomers, as seen in the synthesis of some 3-allyl-β-lactams. nih.govnih.gov Conversely, other conditions can be highly stereoselective for cis-adducts. mdpi.com The ability to selectively synthesize specific stereoisomers is crucial for developing potent and selective drugs.
The absolute configuration at chiral centers also plays a vital role. For instance, the (R)-configuration at the 2-position of the azetidinone ring has been identified as being crucial for the biological activity and pharmacokinetic properties of certain derivatives. ontosight.ai Furthermore, in derivatives with exocyclic double bonds, such as 4-(2-oxoethylidene)azetidin-2-ones, the geometry of the double bond (E/Z isomerism) is significant. Studies have shown excellent Z-diastereoselection, which is driven by the formation of an intramolecular hydrogen bond in the Z-isomer, influencing the stereochemical outcome of the reaction. researchgate.net
The stereochemical integrity of these molecules is often confirmed through advanced analytical techniques, including X-ray crystallography, which provides unambiguous proof of the spatial arrangement of atoms. mdpi.com
Analysis of Substituent Effects on Molecular Interactions with Biological Targets
The nature of substituents on the this compound framework directly modulates the molecule's electronic and steric properties, thereby influencing its interactions with biological targets. Structure-activity relationship (SAR) studies have provided detailed insights into how different functional groups affect biological activity.
For antitubercular agents, the electronic properties of substituents on the phenyl ring have a clear impact. Derivatives with electron-donating groups like methoxy (-OCH3) and hydroxyl (-OH) have demonstrated significant activity against E. coli. innovareacademics.in In contrast, for antifungal activity, electron-withdrawing groups such as nitro (-NO2) and fluoro (-F) on the phenyl ring were found to be more effective. innovareacademics.in Specifically, a methoxy group has been shown to be particularly relevant for antitubercular activity, with its introduction in place of a chlorine atom leading to a marked increase in potency. thieme-connect.com Docking studies have suggested that these methoxy-substituted compounds can interact favorably with key amino acid residues, such as Tyr158, in the active site of enzymes like enoyl-ACP reductase. thieme-connect.com
The position of the substituent is also critical. For instance, in the context of antidepressant activity, an electron-withdrawing group at the ortho position of the phenyl ring was found to enhance the inhibitory effect. ijsr.net In the case of antibacterial agents, the potency can be ranked based on the electron-withdrawing strength of the substituent, with nitro-substituted compounds often being more potent than their chloro- or bromo-substituted counterparts. ijsr.net
The following table provides examples of substituent effects on the biological activity of 2-azetidinone derivatives:
| Target Activity | Favorable Substituents | Unfavorable/Less Favorable Substituents |
| Antitubercular | -CH3, -Cl, -OCH3 thieme-connect.com | --- |
| Antibacterial (E. coli) | Electron-donating groups (-OCH3, -OH) innovareacademics.in | --- |
| Antifungal | Electron-withdrawing groups (-NO2, -F) innovareacademics.in | --- |
| Antidepressant | Electron-withdrawing group at ortho position ijsr.net | --- |
These findings underscore the importance of a systematic variation of substituents to fine-tune the biological activity of this compound derivatives for specific therapeutic applications.
Rational Design Principles for Modulating and Enhancing Bioactivity Based on SAR Data
The insights gained from structure-activity relationship (SAR) studies form the basis for the rational design of novel this compound derivatives with modulated and enhanced bioactivity. A key principle in this endeavor is the development of new compounds from a known biologically active prototype. bbau.ac.in
One successful strategy involves the creation of hybrid molecules, where the 2-azetidinone core is linked to other bioactive moieties to achieve a synergistic effect. mdpi.com For example, coupling a functionalized 2-azetidinone ring to the 6-aminopenicillanic acid (6-APA) nucleus is a rational approach to generate new penicillin-type analogues with potentially improved properties. nih.gov
Another powerful design principle is the targeted modification of the scaffold to interact with specific biological targets. A prime example is the introduction of a carboxylic acid function onto the C-4 side chain to specifically target the metal ion-dependent adhesion site (MIDAS) of integrins. unimi.it This demonstrates a clear understanding of the target's structure and the design of a ligand to interact with it.
The modulation of bioactivity can also be achieved by fine-tuning the electronic and steric properties of the molecule through the systematic introduction of different substituents. Based on SAR data, one can predict whether electron-donating or electron-withdrawing groups are likely to enhance activity for a particular target. ijsr.netinnovareacademics.in This allows for a more focused and efficient drug discovery process.
The principles of rational drug design in this context can be summarized as:
Molecular Hybridization: Combining the 2-azetidinone scaffold with other pharmacophores to create synergistic effects. mdpi.com
Target-Oriented Modification: Introducing functional groups designed to interact with specific sites on a biological target. unimi.it
Bioisosteric Replacement: Substituting parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.
Stereochemical Control: Synthesizing specific stereoisomers to maximize interaction with the target and improve selectivity. mdpi.com
By applying these principles, researchers can move beyond serendipitous discovery and towards the deliberate design of this compound derivatives with optimized therapeutic potential.
Pre Clinical Biological Activity and Mechanistic Investigations of 2 4 Oxoazetidin 2 Yl Acetic Acid Analogues
Mechanistic Investigations of Antimicrobial Activities
The antimicrobial potential of 2-(4-oxoazetidin-2-yl)acetic acid analogues has been widely investigated, demonstrating a range of activities against bacteria, fungi, and mycobacteria. mdpi.comthaiscience.infoijsr.net
Analogues of this compound have demonstrated significant antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. ijsr.net The introduction of a β-lactam moiety at the amino end of 6-aminopenicillanic acid has been shown to positively affect antibacterial ability, with some compounds exhibiting potency greater than the reference antibiotic, ampicillin. mdpi.comnih.gov
Hybrid molecules combining the oxoazetidine core with a benzene (B151609) sulfonamide moiety have shown potential, particularly against Gram-negative species. researchgate.net For instance, certain oxoazetidine-benzene sulfonamide conjugates displayed greater activity against Gram-negative bacteria than amoxicillin. researchgate.net Similarly, a series of N-[3-chloro-2-oxo-4-(4-substitutedphenyl)-azetidin-1-yl]-2-(naphthalen-1-yloxy) acetamides was synthesized, with one derivative, compound 4b, showing notable activity against the Gram-positive Bacillus subtilis and the Gram-negative Escherichia coli. nih.gov
Further studies on quinazolinone-based azetidinone derivatives revealed that compounds featuring chloro and methoxy (B1213986) groups possessed good antimicrobial activity. arabjchem.org Specifically, certain Schiff bases and 2-azetidinone derivatives showed good activity against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). arabjchem.org
| Compound/Series | Target Bacteria (Gram-Positive) | Target Bacteria (Gram-Negative) | Key Findings | Reference(s) |
| Penicillin-type analogues | Staphylococcus aureus, Staphylococcus epidermidis | Not specified | Activity resulted higher than that of the reference antibiotic. | mdpi.com |
| Oxoazetidine-benzene sulfonamide conjugates | Penicillin-resistant bacteria | Escherichia coli, Pseudomonas aeruginosa | Compounds 4a1, 4b1, 4a2, 4b2 showed greater activity against Gram-negative bacteria than amoxicillin. | researchgate.net |
| Azetidinones with sulfonamide structures | Staphyloccoccus epidermidis, Enterococcus faecalis | Pseudomonas aeruginosa | Compound 4a2 displayed the highest antibacterial activity. | mdpi.com |
| Naphthol-derived azetidinones | Bacillus subtilis | Escherichia coli | Compound 4b displayed the highest activity with MIC values of 16 µg/ml (B. subtilis) and 64 µg/ml (E. coli). | nih.gov |
| Quinazolinone-derived azetidinones | Staphylococcus aureus, Bacillus subtilis | Pseudomonas aeruginosa, E. coli | Compounds with chloro and methoxy groups exhibited good antimicrobial activity. | arabjchem.org |
The antifungal potential of 2-azetidinone derivatives has been explored against various fungal pathogens. A series of 4-{3-chloro-2-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-4-oxoazetidin-1-yl}amino}-N-(substituted) benzenesulfonamides demonstrated potent activity against Aspergillus niger and Aspergillus flavus. researchgate.net Another study involving new 2-azetidinones containing a sulfonamide moiety reported promising activity against a panel of fungi including Aspergillus niger, Candida albicans, Candida tropicalis, Trichophyton rubrum, and Trichophyton mentagrophytes. researchgate.net
Conversely, some studies have reported weaker antifungal effects. For example, a series of azetidinones derived from naphthol showed relatively weak activity against A. niger and C. albicans, with most compounds having a Minimum Inhibitory Concentration (MIC) greater than 128µg/mL. nih.gov Triazole-containing analogues have also been investigated, with some showing activity against A. niger and Fusarium oxysporum. thaiscience.info
| Compound/Series | Spectrum of Activity | Key Findings | Reference(s) |
| Benzenesulfonamide-azetidinone derivatives | Aspergillus niger, Aspergillus flavus | Showed potent antifungal activity and significant structure-activity relationship trends. | researchgate.net |
| 2-Azetidinones with sulfonamide moiety | Aspergillus niger, Candida albicans, Candida tropicalis, Trichophyton rubrum, Trichophyton mentagrophytes | All tested compounds exhibited promising antifungal activity. | researchgate.net |
| Benzotriazole-containing azetidinones | Candida albicans | Compounds 5g and 5h were found to be the most active. Docking studies suggested interaction with cytochrome P-450. | sphinxsai.com |
| Triazole analogues | Aspergillus niger, Fusarium oxysporum | Unsubstituted and 3-substituted-7-aryl-5H-6,7-dihydroimidazo [2,1-c] unimi.itnih.govmolaid.comtriazoles exhibited antifungal activity. | thaiscience.info |
| Naphthol-derived azetidinones | Aspergillus niger, Candida albicans | The antifungal activity was relatively weak (MIC >128μg/mL). | nih.gov |
Azetidinone derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. ijsr.netthieme-connect.com Several studies have reported significant in vitro activity against Mycobacterium tuberculosis H37Rv. thieme-connect.comresearchgate.net For instance, a series of 4-Aryl-3-chloro-1-(benzimidazole-2yl-benzamido)-2-azetidinones showed good antitubercular activity. thieme-connect.com Another study synthesized 2-azetidinones from Schiff's bases of o-benzoylene-2,1-benzimidazole, with some compounds exhibiting over 90% inhibition of M. tuberculosis H37Rv. researchgate.net
A series of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide (B126) derivatives, synthesized using an ultrasound-assisted method, showed promising activity, with most compounds having an IC50 value below 1 µg/mL against M. tuberculosis. nih.gov Molecular docking studies for this series suggested that the essential enzyme InhA (enoyl-acyl carrier protein reductase), which is crucial for mycobacterial cell wall synthesis, is a likely target. nih.gov Structure-activity relationship (SAR) studies have indicated that the presence of electronegative groups and specific substituents, such as 4-MeOC6H4, can enhance antitubercular activity. thieme-connect.com
| Compound/Series | Target | Key Findings | Reference(s) |
| Various azetidinone derivatives | Mycobacterium tuberculosis H37Rv | Different series showed good to excellent antitubercular activity. Electronegative groups were found to be important for activity. | thieme-connect.com |
| Azetidinones from o-benzoylene-2,1-benzimidazole | Mycobacterium tuberculosis H37Rv | Some compounds exhibited >90% inhibition. | researchgate.net |
| 4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives | Mycobacterium tuberculosis (MTB) | Most derivatives showed promising activity (IC50 < 1 µg/mL). Docking studies implicated the InhA enzyme as the target. | nih.gov |
| Thiazolyl-containing β-Lactams | Mycobacterium tuberculosis | Two derivatives reported to have high antitubercular activity (MIC 3.12 µg/mL). | mdpi.com |
The primary mechanism of antibacterial action for β-lactam compounds, including 2-azetidinone analogues, is the inhibition of bacterial cell wall synthesis. mdpi.comnih.gov This occurs through the acylation and subsequent inactivation of penicillin-binding proteins (PBPs), which are transpeptidases essential for the final steps of peptidoglycan synthesis. The strained four-membered β-lactam ring is key to this activity.
In the context of antitubercular activity, research points towards the inhibition of enzymes critical for the unique mycobacterial cell wall. Molecular docking studies of potent 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives have identified the InhA enzyme (FabI/ENR) as a probable target. nih.gov InhA is a vital component of the type II fatty acid synthase (FAS-II) system, which is responsible for synthesizing the long-chain mycolic acids that are major constituents of the mycobacterial cell wall. nih.gov
For antifungal activity, the mechanism may differ. Docking studies on active antifungal azetidinone derivatives suggest binding interactions with the enzyme cytochrome P450. sphinxsai.com Specifically, the nitrogen and carbonyl carbon of the azetidinone ring, along with other parts of the molecule, were observed to interact with the heme group and amino acid residues in the active site of the enzyme, which is a known target for certain classes of antifungal drugs. sphinxsai.com
Integrin Modulatory Research
Beyond their antimicrobial properties, analogues of this compound have been investigated as modulators of integrin receptors, which are transmembrane proteins crucial for cell adhesion, signaling, and migration. unimi.itresearchgate.net
Azetidinone-based compounds have been shown to act as both agonists (promoters) and antagonists (inhibitors) of integrin-mediated cell adhesion, with selectivity for different integrin subtypes. unimi.itnih.govacs.org The specific activity often depends on the substitutions on the azetidinone ring. unimi.itnih.gov
For example, certain C-4 acetic acid derivatives of azetidinone were identified as agonists of cell adhesion mediated by α5β1 and αvβ3 integrins, with potency in the nanomolar range. unimi.it In contrast, other analogues with a carbamate (B1207046) moiety were found to act as integrin antagonists. nih.gov Compound 17b was identified as a potent and selective antagonist for α5β1 integrin, while compound 28 showed good potency as an antagonist for the αvβ3 receptor. nih.gov The same study identified compound 24 as a selective agonist for α5β1 integrin. nih.govresearchgate.net
The substituent at the C-3 position of the β-lactam ring can also influence the receptor response. nih.gov It has been observed that ligands with longer C-3 side chains tend to exhibit antagonist behavior and can switch on activity toward the α5β1 integrin. nih.gov Molecular modeling studies support a binding mode where the carboxylate group of the ligand coordinates to the Metal Ion-Dependent Adhesion Site (MIDAS) within the β-subunit of the integrin, while side chains contribute to determining selectivity and the agonist versus antagonist effect. researchgate.net
| Compound/Series | Integrin Receptor(s) | Effect | Potency | Reference(s) |
| Azetidinone 1 | αvβ3, α5β1 | Agonist | EC50: 17 nM (αvβ3), 32 nM (α5β1) | unimi.it |
| Azetidinone 2 | αvβ3, α5β1 | Agonist | EC50: 11 nM (αvβ3), 195 nM (α5β1) | unimi.itmolaid.com |
| Compound 17b | α5β1 | Antagonist | IC50 in the low nanomolar range | nih.gov |
| Compound 24 | α5β1 | Agonist | - | nih.govresearchgate.net |
| Compound 28 | αvβ3 | Antagonist | Good potency | nih.gov |
| Compound E | α5β1 | Agonist | - | nih.gov |
| Compound E | α4β1 | Antagonist | - | nih.gov |
| Compound F | α5β1, α4β1 | Antagonist | - | nih.gov |
| (S)-1-(2-methylbenzoyl)-4-oxoazetidine-2-carboxylic acid | α5β1 | Antagonist | IC50: 41.5 ± 2.3 nM | acs.org |
Elucidation of Molecular Pathways Mediating Cell Adhesion and Signaling
Analogues of this compound have been investigated for their ability to modulate cell adhesion and signaling, primarily through their interaction with integrins. unimi.itresearchgate.net Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in various physiological and pathological processes. The carboxylic acid function on the C-4 side chain of the azetidinone ring is thought to be a key feature for coordinating with the metal ion-dependent adhesion site (MIDAS) on the β-subunit of integrins. unimi.it
A series of novel β-lactam derivatives were designed and synthesized to target RGD-binding and leukocyte integrins. unimi.itresearchgate.net By modifying the structure of these β-lactam-based ligands, researchers have been able to develop new selective ligands with either antagonist or agonist activities on cell adhesion in the nanomolar range. researchgate.net For instance, some of these synthetic analogues have demonstrated the ability to induce significant adhesion of SK-MEL-24 melanoma cells and Saos-2 osteosarcoma cells, which serve as a valuable model for osteoblast adhesion. researchgate.net This suggests potential applications in improving cellular osseointegration and promoting bone regeneration. researchgate.net
Further studies have shown that certain this compound analogues can be internalized into cancer cells via an integrin-mediated pathway. nih.gov For example, fluorescently labeled β-lactam-based integrin ligands were observed to be taken up by Jurkat and K562 cells, which express α4β1 and α5β1 integrins, respectively. nih.gov This internalization was found to be dependent on these specific integrins, as demonstrated by a significant reduction in uptake when cells were pretreated with antibodies against the α4 or α5 integrin subunits. nih.gov These findings highlight the potential of these compounds to act as targeting moieties for the selective delivery of therapeutic agents to cancer cells overexpressing specific integrins. nih.gov
Antiproliferative and Anticancer Activity Profiling in In Vitro Systems
The antiproliferative and anticancer activities of this compound analogues have been evaluated in various in vitro systems, demonstrating their potential as a basis for the development of new anticancer agents. ptfarm.pljocpr.comspandidos-publications.comnih.gov The core 2-azetidinone structure is a recognized pharmacophore in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities, including anticancer effects. ptfarm.plglobalscitechocean.com
Evaluation of Cytotoxicity in Various Cancer Cell Lines and Associated Molecular Targets
Numerous studies have reported the cytotoxic effects of this compound analogues against a panel of human cancer cell lines. For example, a series of bis-azetidinones were synthesized and evaluated for their anticancer activity against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and ACHN (renal cancer) cell lines. jocpr.com Two compounds in this series, (3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one and (3S, 4S)-3-chloro-4-(3-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one, exhibited potent anticancer activity with low IC50 values. jocpr.com
Another study focused on quinoline-based synthetic azetidinone derivatives and their effects on human colon cancer cell lines, HCT116 and LoVo. spandidos-publications.com The compound [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) was shown to induce apoptosis in these cell lines. spandidos-publications.com The apoptotic mechanism was found to be mediated by the activation of c-Jun N-terminal kinase (JNK) and caspases, and involved the cleavage of caspase-3 and PARP, a reduction in the expression of anti-apoptotic proteins, and an increase in the expression of a pro-apoptotic protein. spandidos-publications.com The study also highlighted that substitution at the 4-position of the phenyl ring attached to the azetidine (B1206935) core is crucial for inducing apoptosis. spandidos-publications.com
Furthermore, a series of 2,4-azolidinedione-acetic acid derivatives were synthesized and tested for their in vitro anticancer activity. nih.gov Among these, 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide showed high selectivity for several leukemia cell lines, including CCRF-CEM, HL-60(TB), MOLT-4, and SR. nih.gov
The following table summarizes the cytotoxic activity of selected this compound analogues in various cancer cell lines.
| Compound/Analogue | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| (3S, 4S)-3-chloro-4-(4-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one | HeLa, MDA-MB-231, ACHN | Potent anticancer activity | jocpr.com |
| (3S, 4S)-3-chloro-4-(3-((2R, 3R)-3-chloro-4-oxo-1-p-toylazetidin-2-yl)phenyl)-1-p-toylazetidin-2-one | HeLa, MDA-MB-231, ACHN | Potent anticancer activity | jocpr.com |
| [5-(3-chloro-oxo-4-phenyl-cyclobutyl)-quinoli-8-yl-oxy] acetic acid hydrazide (CQAH) | HCT116, LoVo | Apoptosis induction via JNK and caspase activation | spandidos-publications.com |
| 2-[5-(4-chlorobenzylidene)-2,4-dioxo-imidazolidin-3-yl]-N-(2-trifluoromethyl-phenyl)-acetamide | CCRF-CEM, HL-60(TB), MOLT-4, SR | High selectivity and cytotoxicity | nih.gov |
Exploration of Other Mechanistic Biological Activities (e.g., Anti-inflammatory, Analgesic, Antioxidant Effects)
Beyond their anticancer properties, analogues of this compound have been investigated for a range of other biological activities, including anti-inflammatory, analgesic, and antioxidant effects. ijsr.netmdpi.com
Several studies have reported the anti-inflammatory and analgesic properties of azetidinone derivatives. For instance, Schiff's bases of indoles, when converted to azetidinones, showed potent anti-inflammatory and analgesic activity, with some compounds exhibiting significant inhibition of COX-1 and COX-2 enzymes. ijsr.net In another study, synthesized azetidinones were tested for analgesic activity using the acetic acid-induced writhing test in mice, with some compounds showing potent inhibition of writhing reflexes. ijsr.net
The antioxidant potential of 2-azetidinone derivatives has also been a subject of investigation. A series of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides were synthesized and evaluated for their antioxidant activity using various assays, including DPPH radical scavenging. mdpi.com The results indicated that all the tested compounds possessed excellent antioxidant activity, with some even showing activity comparable to the standard antioxidant, ascorbic acid. mdpi.com Notably, compounds with a sulfadiazine (B1682646) skeleton were generally more active than those with a sulfisoxazole (B1682709) skeleton. mdpi.com
The following table provides an overview of the other biological activities of selected this compound analogues.
| Biological Activity | Compound/Analogue Type | Key Findings | Reference(s) |
| Anti-inflammatory | Azetidinones from Schiff's bases of indoles | Potent activity with COX-1 and COX-2 inhibition | ijsr.net |
| Analgesic | Azetidinones from benzimidazole (B57391) substituted benzenamines | Potent inhibition of writhing reflexes in mice | ijsr.net |
| Antioxidant | N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Excellent antioxidant activity, some comparable to ascorbic acid | mdpi.com |
Isolation from Natural Sources and Investigation of Allelopathic or Ecological Roles
While many this compound analogues are synthesized in the laboratory, a notable example of a naturally occurring derivative is 2-amino-9-(4-oxoazetidin-2-yl)nonanoic acid. This compound, also known as lactam nonanoic acid (LNA), has been isolated and purified from the root exudates of the plant Cleome viscosa. researchgate.netscience.gov
Cleome viscosa is recognized for its medicinal properties, and the isolation of LNA from its root exudates suggests a potential role in the plant's defense mechanisms and interactions with its environment. researchgate.netnetjournals.org Allelopathy refers to the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. The presence of LNA in the root exudates points towards a possible allelopathic function, where the plant may release this compound to suppress the growth of competing plant species in its vicinity. science.gov
Furthermore, studies have indicated that LNA possesses antimicrobial properties, suggesting it may also play a role in protecting the plant from pathogenic microorganisms in the soil. researchgate.net The investigation of naturally occurring compounds like LNA and their ecological roles can provide valuable insights for the development of new agrochemicals or pharmaceuticals. researchgate.net The study of allelochemicals is an important area of research for sustainable agriculture, with the potential to develop natural herbicides that are less harmful to the environment. researchgate.net
Computational and Theoretical Studies on 2 4 Oxoazetidin 2 Yl Acetic Acid Systems
Molecular Docking Simulations for Ligand-Target Binding Prediction and Affinity Assessment
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as to estimate the strength of their interaction. This method is instrumental in understanding the binding modes of 2-(4-oxoazetidin-2-yl)acetic acid derivatives and guiding the design of more potent compounds.
For instance, molecular docking studies have been employed to evaluate the binding of azetidin-2-one (B1220530) derivatives to the epidermal growth factor receptor (EGFR), a key target in cancer therapy. dergipark.org.trresearchgate.net These simulations can predict whether the designed compounds will have a satisfactory binding contact with the target's active site. dergipark.org.trresearchgate.net In one study, several designed azetidin-2-one derivatives showed promising binding scores, with some even outperforming the reference ligand, erlotinib. dergipark.org.tr
Similarly, docking simulations have been used to investigate the interaction of azetidinone derivatives with the colchicine (B1669291) binding site of tubulin, another important anticancer target. researchgate.netdntb.gov.ua The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. ijper.org For example, docking studies of certain combretastatin (B1194345) A-4 analogues featuring the 2-azetidinone moiety identified compounds with high binding affinity to tubulin. researchgate.net
In the context of antibacterial agents, molecular docking has been utilized to study the binding of azetidinone derivatives to penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis. nih.gov These studies have confirmed that these compounds can inhibit cell wall synthesis by targeting the transpeptidase enzyme. nih.gov Furthermore, docking has been used to explore the inhibition of β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics. worldscientific.com
The insights gained from molecular docking are crucial for understanding structure-activity relationships and for the rational design of new this compound derivatives with improved therapeutic potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.plresearchgate.net This approach is invaluable for predicting the activity of new, unsynthesized molecules, thereby saving time and resources in the drug discovery process. ptfarm.pl
QSAR studies have been successfully applied to various derivatives of the 2-azetidinone scaffold to predict their antimicrobial and anticancer activities. ptfarm.pl These models are built using a set of known molecules and their corresponding biological activities, and they can then be used to predict the activities of new compounds based on their structural features. ptfarm.plsphinxsai.com
Application of Molecular Descriptors in QSAR Model Development
The development of a robust QSAR model relies on the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. scispace.com These descriptors can be categorized into several types, including:
Topological descriptors: These describe the connectivity of atoms in a molecule. Examples include the Balaban index (J) and molecular connectivity indices (χ), which have been shown to be important for the antimicrobial activity of 2-azetidinone derivatives. ptfarm.pl
Physicochemical descriptors: These relate to properties like hydrophobicity and steric bulk. For example, an increase in these characteristics has been linked to the activity of certain azetidinone derivatives. globalresearchonline.net
Electronic descriptors: These describe the electronic properties of a molecule, such as the dipole moment (μ), electronegativity (χ), and global softness (σ). researchgate.net These have been found to be responsible for the antibacterial activity of some azetidinone derivatives. researchgate.netsiftdesk.org
Thermodynamic descriptors: These relate to the energy and stability of a molecule. scispace.com
Spatial descriptors: These describe the three-dimensional arrangement of atoms in a molecule. scispace.com
The selection of relevant descriptors is a critical step in building a predictive QSAR model.
Validation of Predictive Models for Biological Activity
The reliability of a QSAR model is assessed through a rigorous validation process. This typically involves both internal and external validation techniques. mdpi.com
Internal validation assesses the stability and robustness of the model using the same dataset that was used to build it. A common method for internal validation is cross-validation, where a portion of the data is left out, the model is rebuilt with the remaining data, and then used to predict the activity of the left-out data. turkjps.org A high cross-validated correlation coefficient (q²) indicates good internal predictive power. scispace.cominventi.in
External validation evaluates the model's ability to predict the activity of a new set of compounds that were not used in the model development. mdpi.com This is considered a more stringent test of the model's predictive capability. A high correlation coefficient (R²) between the predicted and experimental activities for the external test set indicates a reliable model.
A well-validated QSAR model can be a powerful tool for predicting the biological activity of novel this compound derivatives, guiding the synthesis of the most promising candidates.
Conformational Analysis and Molecular Dynamics Simulations of this compound
Conformational analysis and molecular dynamics (MD) simulations are computational methods that provide insights into the three-dimensional structure and dynamic behavior of molecules over time. These techniques are crucial for understanding how this compound and its derivatives interact with their biological targets.
Conformational analysis explores the different spatial arrangements of atoms in a molecule that can be achieved through rotation around single bonds. This is important because the biological activity of a molecule is often dependent on its specific three-dimensional conformation.
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and molecules over a period of time. dergipark.org.trresearchgate.net This allows researchers to observe how a ligand interacts with its target protein, how the complex changes over time, and the stability of the binding. worldscientific.com For example, MD simulations have been used to study the stability of complexes between azetidin-2-one derivatives and the epidermal growth factor receptor (EGFR). dergipark.org.trresearchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common metrics used to analyze the stability of the protein-ligand complex during the simulation. researchgate.net
These simulations can reveal important details about the binding process, such as the formation and breaking of hydrogen bonds and other interactions, which are not captured by static docking models. worldscientific.com This information is invaluable for understanding the mechanism of action and for designing new molecules with improved binding characteristics.
Electronic Structure Calculations for Reactivity and Interaction Mechanism Predictions
Electronic structure calculations, based on the principles of quantum mechanics, are used to determine the distribution of electrons in a molecule and to predict its chemical reactivity. researchgate.netsiftdesk.org These methods provide fundamental insights into the properties of this compound and its derivatives, helping to explain their biological activity.
The reactivity of the β-lactam ring is a key determinant of the biological activity of these compounds. globalresearchonline.net The strained four-membered ring makes the carbonyl group highly susceptible to nucleophilic attack. globalresearchonline.net Electronic structure calculations can quantify this reactivity by calculating properties such as the electrophilicity index (ω), which has been shown to be a key descriptor in predicting the antibacterial activity of azetidinone derivatives. siftdesk.org
These calculations can also provide information about the electronic energy (ε₀) and dipole moment (μ) of a molecule, which are also important for its interaction with biological targets. researchgate.netsiftdesk.org By understanding the electronic structure, researchers can predict how a molecule will interact with its receptor and can design new molecules with optimized electronic properties for enhanced activity.
Virtual Screening and De Novo Design Methodologies Applied to Azetidinone Scaffolds
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govmdpi.com This approach can be either ligand-based or structure-based.
Ligand-based virtual screening uses the structure of a known active ligand to find other molecules with similar properties. nih.gov
Structure-based virtual screening uses the three-dimensional structure of the target protein to dock and score a library of compounds. mdpi.com
Both approaches have been used to identify novel inhibitors based on the azetidinone scaffold. nih.gov For example, a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity, can be generated from a known inhibitor and used to screen a database for new compounds. nih.gov
De novo design is a computational method for designing new molecules from scratch. nih.govijddd.com These methods can be used to generate novel azetidinone derivatives with desired properties. One approach is to use a "breed-centric" methodology, which combines fragments of known ligands to create new hybrid molecules. researchgate.net
These computational methodologies, often used in combination, are powerful tools for the discovery and design of new this compound derivatives with improved therapeutic potential. They allow researchers to explore a vast chemical space and to prioritize the most promising candidates for synthesis and experimental testing.
Future Research Trajectories and Transformative Potential of 2 4 Oxoazetidin 2 Yl Acetic Acid Research
Advancements in Asymmetric Synthesis and High-Throughput Derivatization for Enhanced Bioactivity
The biological activity of 2-azetidinone derivatives is intrinsically linked to their stereochemistry. researchgate.net Consequently, the development of efficient asymmetric synthesis methods is paramount for producing enantiomerically pure compounds with enhanced and specific bioactivity. Future research will likely focus on novel catalytic systems and stereoselective reactions to control the configuration at the C-3 and C-4 positions of the azetidinone ring. mdpi.com For instance, the use of isothiourea-based catalysts has shown promise in the asymmetric synthesis of β-lactams. acs.org
Furthermore, high-throughput screening (HTS) methodologies are becoming increasingly crucial for rapidly evaluating the biological activities of large libraries of 2-azetidinone derivatives. nih.govresearchgate.net The development of fluorescent probes and genetically regulated screens enables the efficient identification of compounds with desired properties, such as enhanced antibacterial activity or specific enzyme inhibition. nih.govnih.gov These HTS platforms, combined with automated synthesis, will accelerate the discovery of new bioactive molecules derived from the 2-(4-oxoazetidin-2-yl)acetic acid scaffold.
Key areas for future development include:
Novel Catalytic Systems: Exploration of new chiral catalysts for highly diastereoselective and enantioselective cycloaddition reactions. researchgate.net
Flow Chemistry: Implementation of continuous flow processes for the safe and scalable synthesis of 2-azetidinone derivatives.
Miniaturized Screening Platforms: Development of microfluidic and lab-on-a-chip technologies for ultra-high-throughput screening of compound libraries.
Identification of Novel Biological Targets for 2-Azetidinone-Based Modulators beyond Classical Areas
While the primary targets of β-lactam antibiotics are penicillin-binding proteins (PBPs) and β-lactamases, the 2-azetidinone scaffold has demonstrated a broader range of biological activities. researchgate.netnih.gov Derivatives have been shown to inhibit various enzymes, including serine proteases, human leukocyte elastase, thrombin, and even display anticancer and antiviral properties. nih.govresearchgate.net A significant future research direction will be the systematic exploration and identification of novel molecular targets for this compound derivatives.
This will involve a multi-pronged approach combining target-based screening against panels of enzymes and receptors with phenotypic screening to identify compounds that modulate specific cellular pathways. For example, some 2-azetidinone derivatives have shown potential as CNS active agents and in modulating cell adhesion processes mediated by integrins. researchgate.netunimi.it
Potential new therapeutic areas for exploration include:
Oncology: Targeting tubulin polymerization or specific kinases involved in cancer cell proliferation. nih.govtudublin.ie
Inflammatory Diseases: Inhibiting proteases involved in inflammatory cascades. researchgate.net
Neurodegenerative Diseases: Modulating enzymes or receptors implicated in neurological disorders. researchgate.net
Metabolic Disorders: Developing analogs of ezetimibe, a cholesterol absorption inhibitor that features a β-lactam structure. researchgate.netresearchgate.net
Development of Advanced Pre-clinical In Vitro and In Vivo Models for Comprehensive Mechanistic Dissection
To fully understand the therapeutic potential and mechanism of action of novel 2-azetidinone-based modulators, the development and utilization of advanced preclinical models are essential. Standard 2D cell cultures often fail to recapitulate the complexity of native tissues. Therefore, a shift towards more physiologically relevant models is necessary.
Future research will increasingly rely on:
3D Organoid Cultures: These models better mimic the architecture and function of human organs, providing a more accurate platform for assessing efficacy and toxicity.
Co-culture Systems: Combining different cell types to model complex biological interactions, such as those between cancer cells and the tumor microenvironment.
Animal Models of Disease: Utilizing genetically engineered mouse models and other relevant animal models to evaluate the in vivo efficacy and pharmacokinetics of new compounds. nih.govnih.govacs.org For instance, the Caenorhabditis elegans model has been used to evaluate the in vivo efficacy of β-lactam combinations. mdpi.com
These advanced models will be crucial for dissecting the detailed molecular mechanisms by which this compound derivatives exert their biological effects and for translating promising in vitro findings into successful preclinical and clinical development.
Integration of Cheminformatics, Artificial Intelligence, and Machine Learning for Accelerated Rational Design
The integration of computational approaches is set to revolutionize the discovery and optimization of 2-azetidinone-based compounds. Cheminformatics, artificial intelligence (AI), and machine learning (ML) are powerful tools for analyzing large datasets, predicting biological activity, and guiding the rational design of new molecules. uminho.ptnih.gov
Key applications of these computational tools include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the structural features of 2-azetidinone derivatives with their biological activity. researchgate.net
Virtual Screening: Using docking simulations and other computational methods to screen large virtual libraries of compounds against specific biological targets.
De Novo Drug Design: Employing generative models to design novel 2-azetidinone derivatives with desired properties. nih.gov
ADME-Tox Prediction: Using ML models to predict the absorption, distribution, metabolism, excretion, and toxicity of new compounds, thereby reducing late-stage attrition in drug development. nih.gov
By leveraging these in silico tools, researchers can accelerate the design-build-test-learn cycle, leading to the more rapid and cost-effective discovery of potent and selective 2-azetidinone-based modulators. biorxiv.orgnih.govnih.gov
Role of this compound in the Development of Next-Generation Chemical Biology Probes and Research Tools
The inherent reactivity and versatile chemistry of the 2-azetidinone ring make this compound an excellent scaffold for the development of chemical biology probes. These probes are invaluable tools for studying biological processes, identifying protein targets, and validating drug mechanisms of action.
Future research in this area will focus on designing and synthesizing:
Activity-Based Probes (ABPs): These probes can be used to covalently label and identify the active sites of specific enzymes, such as serine proteases or β-lactamases. nih.gov
Fluorescently Labeled Probes: These probes enable the visualization and tracking of the subcellular localization of target proteins.
Photoaffinity Probes: These probes can be used to capture and identify binding partners of 2-azetidinone derivatives upon photoactivation.
Bifunctional Molecules: Incorporating the 2-azetidinone scaffold into bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), could lead to novel therapeutic strategies for targeted protein degradation.
The development of these sophisticated research tools will not only advance our fundamental understanding of the biological roles of the targets of this compound derivatives but also facilitate the discovery of new therapeutic agents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(4-Oxoazetidin-2-yl)acetic acid?
The synthesis of β-lactam-containing compounds like this compound often involves ring-opening reactions of azetidinone derivatives or coupling strategies. For example, bromination of aromatic acetic acid derivatives (e.g., 4-methoxyphenylacetic acid) using reagents like bromine in acetic acid can introduce functional groups regioselectively . Optimized routes for similar compounds emphasize mild reaction conditions, such as low-temperature catalytic processes, to preserve stereochemical integrity and improve yields . Key steps include:
- Intermediate purification : Column chromatography or recrystallization to isolate the product.
- Characterization : NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the β-lactam ring) .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR identify protons and carbons adjacent to the β-lactam ring and acetic acid moiety. For example, deshielded carbonyl carbons appear at δ ~170–180 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, with bond lengths and angles validated against databases like the Cambridge Structural Database (CSD). For zwitterionic forms, hydrogen-bonding patterns (N–H⋯O) are analyzed to confirm tautomeric states .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass measurements.
Q. How is this compound utilized as a precursor in biochemical synthesis?
This compound serves as an upstream precursor for β-glutamic acid (3-aminopentanedioic acid), a non-proteinogenic amino acid. The synthesis involves enzymatic or chemical deamination/decarboxylation steps, with intermediates characterized by HPLC or LC-MS to track conversion efficiency .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate stereochemical challenges in β-lactam synthesis?
Stereochemical control in β-lactam formation requires:
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., organocatalysts or transition-metal complexes) enforce enantioselectivity.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce racemization.
- In situ monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress to minimize side products .
Example optimization table :
| Condition | Impact on Yield/Stereoselectivity | Reference |
|---|---|---|
| Low temperature | Reduces epimerization | |
| Chiral catalyst | Enantiomeric excess (ee) >90% | |
| Solvent (THF vs. DMF) | DMF improves carboxylate activation |
Q. What strategies resolve discrepancies in crystallographic data for β-lactam derivatives?
Discrepancies in bond lengths or hydrogen-bonding patterns are addressed by:
- Validation tools : PLATON and Mercury software check for missed symmetry or disorder .
- Data re-refinement : Adjusting thermal parameters or hydrogen atom positions using SHELXL. For example, in zwitterionic structures, freely refining N–H bonds resolves electron density mismatches .
- Comparative analysis : Cross-referencing with CSD entries (e.g., similar C–O bond lengths: 1.24–1.26 Å in carboxylate groups) .
Q. How do researchers design in vitro assays to evaluate bioactivity without commercial bias?
- Enzyme inhibition assays : Target enzymes (e.g., penicillin-binding proteins) are incubated with the compound, and activity is measured via spectrophotometric methods.
- Metabolic profiling : LC-MS tracks incorporation into pathways like peptidoglycan synthesis, referencing endogenous metabolites (e.g., acyl glycines) as benchmarks .
- Control experiments : Use structurally analogous inactive compounds to isolate specific effects .
Data Contradiction Analysis
Q. Why do reported melting points vary for structurally similar β-lactam derivatives?
Variations arise from:
- Polymorphism : Different crystal packing (e.g., hydrogen-bonding networks) alters thermal stability.
- Purity : Impurities from synthetic byproducts (e.g., unreacted starting materials) depress melting points.
- Methodology : Differential scanning calorimetry (DSC) vs. capillary methods yield divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
